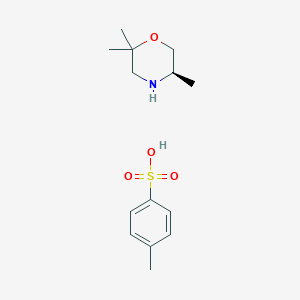

(R)-2,2,5-trimethylmorpholine 4-methylbenzenesulfonate

Descripción

(R)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate is a chiral sulfonate ester featuring a morpholine ring substituted with three methyl groups at the 2, 2, and 5 positions. The 4-methylbenzenesulfonate (tosylate) group acts as a leaving group, making this compound relevant in synthetic chemistry, particularly in nucleophilic substitution reactions. Its stereochemistry (R-configuration) introduces enantioselectivity in reactions, which is critical for applications in asymmetric synthesis and pharmaceutical intermediates .

Propiedades

IUPAC Name |

4-methylbenzenesulfonic acid;(5R)-2,2,5-trimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.C7H8O3S/c1-6-4-9-7(2,3)5-8-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVFTTLWVJIHIO-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,5-trimethylmorpholine 4-methylbenzenesulfonate typically involves the reaction of ®-2,2,5-trimethylmorpholine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of ®-2,2,5-trimethylmorpholine 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

®-2,2,5-trimethylmorpholine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: It can be reduced to form the corresponding morpholine derivative without the sulfonate group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products

Substitution: Products include azides, nitriles, and thiols.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include the corresponding morpholine derivative.

Aplicaciones Científicas De Investigación

®-2,2,5-trimethylmorpholine 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of ®-2,2,5-trimethylmorpholine 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The morpholine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

Comparison with Structurally Related Sulfonate Esters

2.2 Structural and Physical Properties

- Crystallography: The target compound’s morpholine ring and bulky substituents likely result in a non-planar crystal structure. In contrast, 2-aminoanilinium 4-methylbenzenesulfonate adopts a monoclinic system with hydrogen-bonded networks stabilizing its lattice . Imidazole-based tosylates (e.g., 3a–3u) lack detailed crystallographic data but are presumed to exhibit varied packing due to styryl and nitro substituents .

Solubility and Stability :

- The 2,2,5-trimethylmorpholine group enhances hydrophobicity compared to smaller analogs like anilinium tosylate, which is water-soluble due to its ionic nature.

- Tosylate esters generally exhibit moderate stability in organic solvents but hydrolyze under acidic/basic conditions. Steric protection in the target compound may slow hydrolysis relative to linear-chain derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.